3,3'-Dimethyl-2,2'-bipyridine CAS number and properties
3,3'-Dimethyl-2,2'-bipyridine CAS number and properties
An In-Depth Technical Guide to 3,3'-Dimethyl-2,2'-bipyridine: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Introduction
3,3'-Dimethyl-2,2'-bipyridine is a substituted bipyridine ligand of significant interest in the fields of coordination chemistry, catalysis, and materials science. Structurally, it consists of two pyridine rings linked at the 2 and 2' positions, with methyl groups attached to the 3 and 3' carbons. This substitution pattern imparts unique steric and electronic properties that distinguish it from its parent compound, 2,2'-bipyridine, and other methylated isomers. The presence of methyl groups adjacent to the nitrogen atoms introduces steric hindrance that can influence the geometry and stability of the resulting metal complexes.[1] Electronically, the methyl groups are electron-donating, which modulates the electron density on the pyridine rings, thereby affecting the ligand's coordination strength and the redox properties of its metal complexes.[1] This guide provides a comprehensive overview of the core properties, synthesis, and key applications of 3,3'-Dimethyl-2,2'-bipyridine for researchers and professionals in chemical and pharmaceutical development.
Core Identification and Chemical Properties
The fundamental identification and physicochemical properties of 3,3'-Dimethyl-2,2'-bipyridine are summarized below. Unlike many of its isomers which are solids, the 3,3'-dimethyl derivative is a liquid at ambient temperature.[2]
| Property | Value | Source(s) |
| CAS Number | 1762-32-9 | [From previous searches] |
| Molecular Formula | C₁₂H₁₂N₂ | [From previous searches] |
| Molecular Weight | 184.24 g/mol | [From previous searches] |
| IUPAC Name | 3,3'-dimethyl-2,2'-bipyridine | [From previous searches] |
| Physical State | Liquid | [2] |
| Solubility | Enhanced solubility in various organic solvents. | [3] |
Synthesis of 3,3'-Dimethyl-2,2'-bipyridine
The synthesis of 3,3'-Dimethyl-2,2'-bipyridine is most effectively achieved through a nickel-catalyzed homocoupling reaction of a corresponding substituted pyridine precursor. This approach is favored for its efficiency and reliability in forming the C-C bond between the two pyridine rings.
Nickel-Catalyzed Homocoupling Workflow
The logical flow of the synthesis involves the preparation of the reaction apparatus under an inert atmosphere, followed by the catalytic coupling of 3-bromo-2-methylpyridine, and concluding with an aqueous workup and chromatographic purification to isolate the final product.
Caption: Synthesis Workflow for 3,3'-Dimethyl-2,2'-bipyridine
Detailed Experimental Protocol
This protocol describes the nickel-catalyzed homocoupling synthesis of 3,3'-Dimethyl-2,2'-bipyridine. The causality behind using an inert atmosphere is to prevent the oxidation of the nickel catalyst and other reagents. Zinc powder acts as a stoichiometric reductant to maintain the catalytically active Ni(0) species. Tetraethylammonium iodide is included to facilitate the reductive elimination step in the catalytic cycle.
Materials and Equipment:
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Three-neck round-bottom flask with reflux condenser and nitrogen/argon inlet
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Magnetic stirrer with heating mantle
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Standard laboratory glassware
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3-Bromo-2-methylpyridine
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Bis(triphenylphosphine)nickel(II) bromide [NiBr₂(PPh₃)₂]
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Zinc powder
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Tetraethylammonium iodide
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Silica gel for chromatography
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Hexane and Ethyl Acetate (HPLC grade)
Procedure:
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Apparatus Setup: Assemble the three-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture. The system is then purged with dry nitrogen or argon gas to establish an inert atmosphere.
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Reagent Addition: To the flask, add anhydrous DMF, bis(triphenylphosphine)nickel(II) bromide (5 mol%), zinc powder (2.0 equivalents), and tetraethylammonium iodide (1.2 equivalents).
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Initiation of Reaction: Add 3-bromo-2-methylpyridine (1.0 equivalent) to the stirred mixture.
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Reaction Conditions: Heat the reaction mixture to 110°C and maintain it under reflux with vigorous stirring for 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate (e.g., 4:1) eluent system to yield pure 3,3'-Dimethyl-2,2'-bipyridine.
Applications in Research and Development
The unique structural features of 3,3'-Dimethyl-2,2'-bipyridine make it a valuable ligand in several areas of chemical research.
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Coordination Chemistry and Catalysis: As a bidentate ligand, it forms stable complexes with a variety of transition metals. The steric bulk from the 3,3'-methyl groups can create a specific chiral environment around the metal center, which is highly desirable in asymmetric catalysis.[1] For instance, chiral diol derivatives of 3,3'-dimethyl-2,2'-bipyridine have been successfully employed as ligands in iron(II)-catalyzed asymmetric reactions.[1]
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Luminescent Materials: Bipyridine ligands are fundamental components in the synthesis of luminescent metal complexes, particularly with ruthenium(II) and iridium(III).[4] The electronic properties of the 3,3'-dimethyl isomer can be used to tune the metal-to-ligand charge transfer (MLCT) transitions, thereby altering the photophysical properties (e.g., emission wavelength and quantum yield) of the resulting materials for applications in areas like organic light-emitting diodes (OLEDs).[4]
Safety and Handling
Proper handling of 3,3'-Dimethyl-2,2'-bipyridine is essential to ensure laboratory safety. The following precautions are based on available safety data sheets for this compound and related bipyridines.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [From previous searches]
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Handling: Avoid contact with skin and eyes. [From previous searches] Avoid the formation of aerosols. [From previous searches] Use in a well-ventilated area or under a chemical fume hood. [From previous searches]
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Storage: Store in a cool, dry place away from incompatible materials. [From previous searches] Keep the container tightly closed in a dry and well-ventilated environment. [From previous searches] The compound is stable under recommended storage conditions. [From previous searches]
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Emergency Procedures:
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Skin Contact: Wash off with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Inhalation: Move the person into fresh air.
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Ingestion: Rinse mouth with water. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
3,3'-Dimethyl-2,2'-bipyridine is a versatile and valuable ligand in modern chemistry. Its distinct steric and electronic properties, arising from the specific placement of the methyl groups, provide chemists with a powerful tool for designing sophisticated metal complexes for catalysis and advanced materials. Understanding its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.
References
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Wikipedia. (n.d.). Dimethyl-2,2'-bipyridine. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (2021). Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis. Retrieved from [Link]
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PubChem - National Center for Biotechnology Information. (n.d.). 3,3'-Dimethyl-2,2'-bipyridine. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Structure and Properties of 3,3'-Dimethyl-2,2'-bipyridine. Retrieved from [Link]
Sources
- 1. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Dimethyl-2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
